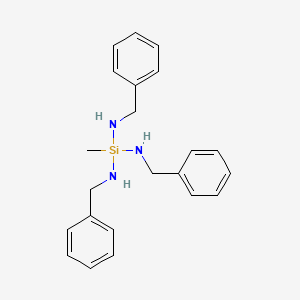
N,N',N''-Tribenzyl-1-methylsilanetriamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’,N’'-Tribenzyl-1-methylsilanetriamine is a chemical compound with a unique structure that includes a silicon atom bonded to three benzyl groups and one methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Tribenzyl-1-methylsilanetriamine typically involves the reaction of a silane compound with benzylamine under controlled conditions. One common method includes the use of a chlorosilane precursor, which reacts with benzylamine in the presence of a base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N,N’,N’'-Tribenzyl-1-methylsilanetriamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N,N’,N’'-Tribenzyl-1-methylsilanetriamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol compounds, while reduction can produce silane derivatives.
科学的研究の応用
N,N’,N’'-Tribenzyl-1-methylsilanetriamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,N’,N’'-Tribenzyl-1-methylsilanetriamine involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other elements, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and the presence of other reactants.
類似化合物との比較
Similar Compounds
N,N’,N’'-Tributyl-1-methylsilanetriamine: Similar structure but with butyl groups instead of benzyl groups.
N,N’,N’'-Triphenyl-1-methylsilanetriamine: Contains phenyl groups instead of benzyl groups.
Uniqueness
N,N’,N’'-Tribenzyl-1-methylsilanetriamine is unique due to the presence of benzyl groups, which can influence its reactivity and applications. The benzyl groups provide steric hindrance and electronic effects that can affect the compound’s behavior in chemical reactions.
特性
CAS番号 |
63058-17-3 |
|---|---|
分子式 |
C22H27N3Si |
分子量 |
361.6 g/mol |
IUPAC名 |
N-[bis(benzylamino)-methylsilyl]-1-phenylmethanamine |
InChI |
InChI=1S/C22H27N3Si/c1-26(23-17-20-11-5-2-6-12-20,24-18-21-13-7-3-8-14-21)25-19-22-15-9-4-10-16-22/h2-16,23-25H,17-19H2,1H3 |
InChIキー |
NALKORGFWIMTPR-UHFFFAOYSA-N |
正規SMILES |
C[Si](NCC1=CC=CC=C1)(NCC2=CC=CC=C2)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


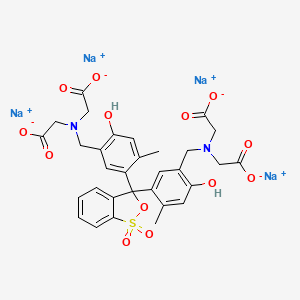

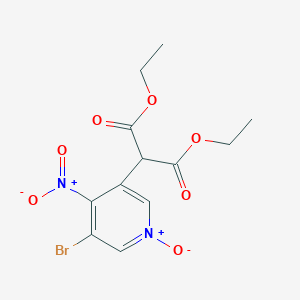

![Benzoic acid;2-[(4-chlorophenyl)methyl]phenol](/img/structure/B14515312.png)

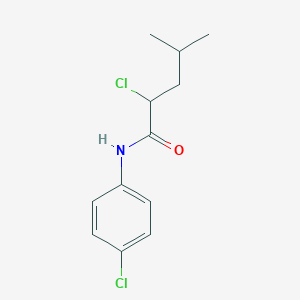
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)
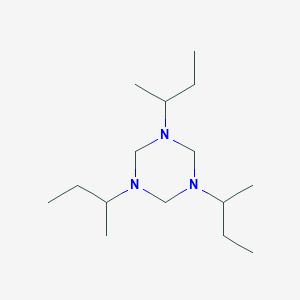
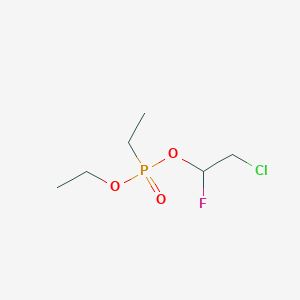
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14515354.png)
![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)
![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)
